
4-(4-Acetylpiperazinosulfonyl)bromobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Metabolic Pathways and Toxicology Studies : The study of bromobenzene metabolites, such as 3-bromophenol and 4-bromophenol, has provided insights into their metabolic pathways and potential toxicological implications. For example, the formation of phenols from aromatic compounds involves sulfur-series metabolic products, which might be responsible for the hepatotoxicity of high doses of bromobenzene (Lertratanangkoon, Horning, & Horning, 1987).
Chemical Synthesis and Catalysis : The synthesis of triazines using N-halosulfonamides showcases the utility of bromobenzene derivatives in facilitating chemical reactions. This particular study demonstrates the efficient catalysis for one-pot synthesis of 3,5,6-trisubstituted-1,2,4-triazines under solvent-free conditions (Ghorbani‐Vaghei et al., 2015).
Silylation of Alcohols, Phenols, and Thiols : Compounds like Poly(N-bromobenzene-1,3-disulfonamide) have been found effective as catalysts for the silylation of alcohols, phenols, and thiols. This process can be carried out with or without solvent and even under microwave irradiation, highlighting the versatility of bromobenzene derivatives in various chemical processes (Ghorbani‐Vaghei, Zolfigol, Chegeny, & Veisi, 2006).
Bromination Techniques in Organic Synthesis : The bromination of aromatic compounds using mixtures of peroxyacetic acid and bromine in acetic acid has been studied to optimize the yield of bromobenzene. Such methods are integral to the synthesis of various bromobenzene derivatives, which can then be utilized in different chemical syntheses (Ogata, Furuya, & Okano, 1964).
Developmental Toxicity Evaluation : Studies using the frog embryo teratogenesis assay-Xenopus (FETAX) have evaluated the developmental toxicity of bromobenzene derivatives like 4-bromobenzene. This research contributes to understanding the toxicological profiles of these compounds, which is crucial for their safe application in various fields (Fort, Propst, & Stover, 1996).
Catalytic Reagents in Chemical Reactions : The use of p-Bromobenzyl Bromide, a derivative of bromobenzene, as a reagent in various chemical reactions such as protecting groups for hydroxyl groups, benzylation of heterofunctional groups, and substrate for coupling reactions, demonstrates the chemical versatility of bromobenzene derivatives (Herzner & Seeberger, 2003).
Mechanisms of C-S Lyase Reactions : Research into the metabolic pathways of bromobenzene to phenols and sulfur-containing metabolites has been essential in understanding the C-S lyase reactions of cysteine conjugates. This is pivotal in comprehending the metabolic fate of bromobenzene and its derivatives in biological systems (Lertratanangkoon, Horning, & Horning, 1993).
Safety and Hazards
In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor . Following eye contact, rinse with pure water for at least 15 minutes. Consult a doctor . Following ingestion, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately .
properties
IUPAC Name |
1-[4-(4-bromophenyl)sulfonylpiperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2O3S/c1-10(16)14-6-8-15(9-7-14)19(17,18)12-4-2-11(13)3-5-12/h2-5H,6-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBKDNKGVTSTVQZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60428968 |
Source


|
| Record name | 4-(4-Acetylpiperazinosulfonyl)bromobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60428968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Acetylpiperazinosulfonyl)bromobenzene | |
CAS RN |
486422-26-8 |
Source


|
| Record name | 4-(4-Acetylpiperazinosulfonyl)bromobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60428968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Ethylbenzo[d]oxazol-2(3H)-one](/img/structure/B182658.png)
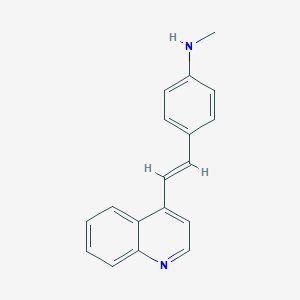


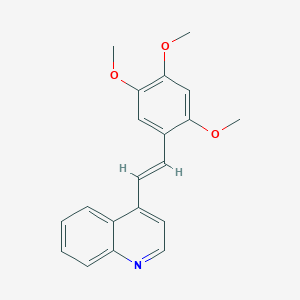
![4-[2-(2-Methoxyphenyl)ethenyl]quinoline](/img/structure/B182668.png)
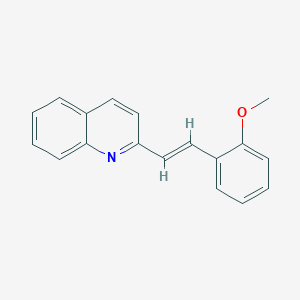
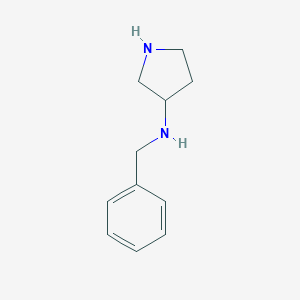

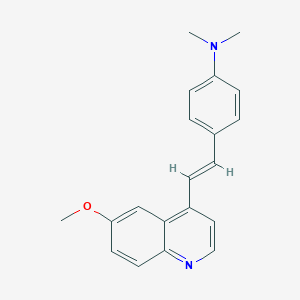
![4-{2-[4-(Dimethylamino)phenyl]vinyl}-6-quinolinol](/img/structure/B182675.png)
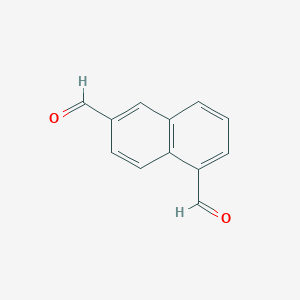
![(5-Nitro-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B182677.png)
